molecular formula C5H3BrN2O3S B1503242 5-Bromo-2-nitrothiophene-3-carboxamide CAS No. 1093878-20-6

5-Bromo-2-nitrothiophene-3-carboxamide

Cat. No.: B1503242
CAS No.: 1093878-20-6
M. Wt: 251.06 g/mol
InChI Key: UUIXLRCZHBPZNE-UHFFFAOYSA-N
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Description

5-Bromo-2-nitrothiophene-3-carboxamide is a thiophene derivative characterized by the presence of a bromine atom at the 5th position, a nitro group at the 2nd position, and a carboxamide group at the 3rd position. Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Nitration: The synthesis of this compound typically involves the halogenation of thiophene to introduce the bromine atom, followed by nitration to add the nitro group.

  • Carboxamide Formation: The carboxamide group can be introduced through the reaction of the nitrothiophene derivative with ammonia or an amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and nitration reactions, often using continuous flow reactors to ensure consistent quality and yield. The carboxamide group is typically introduced using industrial-scale reactors designed for amide bond formation.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.

  • Substitution: The bromine atom can be substituted with other groups, leading to a variety of substituted thiophene derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions used.

  • Reduction Products: Aminothiophene derivatives.

  • Substitution Products: Substituted thiophene derivatives with different functional groups.

Scientific Research Applications

5-Bromo-2-nitrothiophene-3-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.

  • Biology: Thiophene derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore the therapeutic potential of thiophene derivatives in treating various diseases.

  • Industry: Thiophene derivatives are used in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-nitrothiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, is known to participate in redox reactions, which can affect cellular processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-Nitrothiophene-3-carboxamide: Lacks the bromine atom.

  • 5-Bromo-2-nitrobenzene-3-carboxamide: Similar structure but with a benzene ring instead of thiophene.

Uniqueness: 5-Bromo-2-nitrothiophene-3-carboxamide is unique due to its combination of bromine and nitro groups on the thiophene ring, which can lead to distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-2-nitrothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3S/c6-3-1-2(4(7)9)5(12-3)8(10)11/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIXLRCZHBPZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695080
Record name 5-Bromo-2-nitrothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093878-20-6
Record name 5-Bromo-2-nitrothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-nitrothiophene-3-carbaldehyde oxime (45 g, 179 mmol), p-toluenesulfonic acid monohydrate (2.73 g, 14.34 mmol), dppe (1.428 g, 3.58 mmol) and Ru(PPh3)3(CO)H2 (3.29 g, 3.58 mmol) were taken up in toluene (750 mL). The flask was evacuated and back-filled with N2 (3×) before stirring at 111° C. under N2 for 24 hours. After cooling to room temperature, the reaction mixture was purified directly by flash silica gel column chromatography (0-100% EtOAc-toluene) to give the title compound as brown needles after recrystallising from EtOH-hexanes.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step Two
Name
Quantity
1.428 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ru(PPh3)3(CO)H2
Quantity
3.29 g
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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